molecular formula C23H13ClF2N4O3 B2864456 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207048-42-7

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2864456
CAS No.: 1207048-42-7
M. Wt: 466.83
InChI Key: YEIDAEXHUJFEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative with a hybrid structure incorporating a 1,2,4-oxadiazole ring and fluorinated aromatic substituents. The compound is synthesized via multi-step reactions, including benzoylation and cyclization processes, as outlined in Scheme 1 of the International Journal of Molecular Sciences study . Key structural features include:

  • Quinazoline-2,4-dione core: Provides a planar heterocyclic scaffold for molecular interactions.
  • 4-Chloro-3-fluorophenyl and 4-fluorobenzyl substituents: Fluorine and chlorine atoms improve lipophilicity and influence electronic properties, which may optimize pharmacokinetic profiles.

Properties

CAS No.

1207048-42-7

Molecular Formula

C23H13ClF2N4O3

Molecular Weight

466.83

IUPAC Name

7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H13ClF2N4O3/c24-17-8-4-13(9-18(17)26)20-28-21(33-29-20)14-3-7-16-19(10-14)27-23(32)30(22(16)31)11-12-1-5-15(25)6-2-12/h1-10H,11H2,(H,27,32)

InChI Key

YEIDAEXHUJFEQT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential biological activities. Its unique structure combines a quinazoline core with an oxadiazole ring and various halogenated aromatic groups, which may enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H15_{15}ClF2_{2}N4_{4}O3_{3}, with a molecular weight of approximately 462.88 g/mol. The presence of fluorine and chlorine substituents is significant as these halogens can influence the compound's biological activity by affecting its binding properties and metabolic stability.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit notable biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

A study reported the synthesis of quinazoline derivatives that act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting inhibition zones ranging from 10–12 mm and minimum inhibitory concentration (MIC) values around 70–80 mg/mL .

CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 151180Staphylococcus aureus
Compound 14a1270Candida albicans
Compound 14b1375Staphylococcus aureus

Anticancer Activity

The quinazoline scaffold has been recognized for its potential in cancer therapy. Compounds based on this structure have shown efficacy in inhibiting various kinases involved in tumor growth. For instance, some derivatives demonstrated significant inhibition of VEGFR-2, a key target in cancer angiogenesis .

The unique combination of functional groups in This compound suggests it may interact with multiple biological targets:

  • Kinase Inhibition : It may bind to tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • DNA Interaction : The oxadiazole ring could facilitate interactions with DNA or RNA structures, potentially leading to interference with nucleic acid synthesis or function.

Case Studies

Research on similar quinazoline derivatives has provided insights into their biological profiles:

  • Study on Quinazoline Derivatives : A series of quinazoline-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications on the phenyl ring significantly influenced antibacterial activity .
  • Evaluation of Anticancer Activity : A specific quinazoline derivative was shown to inhibit tumor growth in xenograft models by targeting the VEGFR pathway effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several quinazoline and oxadiazole derivatives. Below is a detailed comparison based on available evidence:

3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone

  • Structural Differences: Replaces the quinazoline-2,4-dione core with a single ketone group (4(3H)-quinazolinone). Introduces a sulfur-containing sulfanyl linker between the oxadiazole and quinazoline moieties.
  • Functional Implications :
    • The sulfanyl group may increase molecular flexibility but reduce metabolic stability compared to the rigid oxadiazole-quinazoline fusion in the title compound .
    • The absence of a second carbonyl group in the quinazoline ring could diminish hydrogen-bonding interactions with target proteins.

Fluquinconazole and Quinconazole

  • Structural Differences :
    • Feature a 1,2,4-triazole ring instead of 1,2,4-oxadiazole.
    • Incorporate 2,4-dichlorophenyl or 6-fluoro-2,4-dichlorophenyl substituents rather than fluorobenzyl groups.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The core is synthesized via cyclocondensation of ethyl anthranilate with urea or phosgene surrogates under reflux conditions. For instance, heating ethyl anthranilate with urea in dimethylformamide (DMF) at 120°C for 20 hours yields quinazoline-2,4(1H,3H)-dione. This method avoids toxic reagents like phosgene and achieves yields up to 78%.

Key Reaction:
$$
\text{Ethyl anthranilate} + \text{Urea} \xrightarrow{\text{DMF, 120°C}} \text{Quinazoline-2,4(1H,3H)-dione}
$$

Functionalization at Position 7

To introduce reactivity at position 7, 5-nitroanthranilic acid is used as the starting material. Nitration followed by reduction yields 7-aminoquinazoline-2,4-dione, which is diazotized and treated with copper(I) cyanide to introduce a cyano group.

Intermediate:
7-Cyanoquinazoline-2,4(1H,3H)-dione

N-Alkylation at Position 3

The 4-fluorobenzyl group is introduced via N-alkylation of the quinazoline-dione core.

Reaction Conditions

A mixture of 7-cyanoquinazoline-2,4-dione, 4-fluorobenzyl chloride, and anhydrous potassium carbonate in DMF is stirred at room temperature for 24 hours. The reaction proceeds via nucleophilic substitution, with the quinazoline’s N-3 acting as the nucleophile.

Yield: 65–72%
Characterization:

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N).

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl group is constructed separately and coupled to the quinazoline core.

Amidoxime Formation

4-Chloro-3-fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 12 hours to yield the amidoxime intermediate.

Intermediate:
4-Chloro-3-fluorophenylamidoxime

Oxadiazole Cyclization

The amidoxime reacts with ethyl chloroacetate in toluene under reflux for 18 hours, forming 3-(4-chloro-3-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Yield: 58%
Characterization:

  • ¹³C NMR (CDCl₃) : δ 167.8 (C=N), 162.1 (C-O).

Coupling of Oxadiazole to Quinazoline

Nucleophilic Substitution

The chloromethyl oxadiazole undergoes nucleophilic substitution with 3-(4-fluorobenzyl)-7-cyanoquinazoline-2,4-dione in DMF using potassium iodide as a catalyst.

Reaction Conditions:

  • Solvent : DMF
  • Base : K₂CO₃
  • Temperature : 80°C, 24 hours

Yield: 47–52%

Final Product Characterization

Spectroscopic Data:

  • HRMS (ESI) : m/z Calcd for C₂₅H₁₅ClF₂N₄O₃: 532.08; Found: 532.09.
  • ¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, Oxadiazole-H), 7.60–7.40 (m, 6H, Ar-H).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yields to 85%.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at position 7 requires careful control of electronic and steric effects. Electron-withdrawing groups (e.g., nitro, cyano) direct reactivity to the para position.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves intermediates with >95% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.